N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-4-methoxybenzamide
Overview
Description
N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-4-methoxybenzamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-4-methoxybenzamide typically involves the condensation reaction between 5-bromothiophene-2-carbaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out under reflux conditions in an ethanol solvent. The reaction mixture is heated to facilitate the formation of the Schiff base, and the progress of the reaction can be monitored using techniques such as FT-IR and UV-visible spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions, along with boronic acids or esters as the nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its antimicrobial properties against various pathogenic bacteria.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-4-methoxybenzamide involves its interaction with specific molecular targets. The Schiff base functional group allows the compound to form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the bromine atom and the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- **N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]thiophene-2-carboxamide
- **N-[(5-bromo-2-thiophenyl)methylideneamino]-2-pyridinecarboxamide
Uniqueness
N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-4-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its solubility and reactivity. Additionally, the specific arrangement of the functional groups in this compound can lead to distinct electronic and steric effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c1-18-10-4-2-9(3-5-10)13(17)16-15-8-11-6-7-12(14)19-11/h2-8H,1H3,(H,16,17)/b15-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRQDQDMCPFNOW-NVNXTCNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C\C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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